Sweetness Synergy Amplification vs. Neohesperidin Dihydrochalcone (NHDHC) Primary Sweetening
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one functions as a synergistic sweetness enhancer, not a primary sweetener. At 20 ppm in water, its intrinsic sweetness is isosweet to only 0.5% sucrose, yet when co-formulated with 7% sucrose, it boosts perceived sweetness to 8% sucrose—a synergistic gain of ~0.5% sucrose equivalent beyond simple additivity (p < 0.05 vs. 7% sucrose alone; R-index test, 61% vs. critical value 64.61) [1]. In contrast, neohesperidin dihydrochalcone (NHDHC) is a primary high-intensity sweetener 340 ± 60 times more potent than sucrose by weight, but with a well-documented lingering, non-sucrose-like aftertaste [2].
| Evidence Dimension | Sweetness modulation mechanism and potency |
|---|---|
| Target Compound Data | 20 ppm compound alone = 0.5% sucrose isosweet; 7% sucrose + 20 ppm compound = perceived 8% sucrose (synergistic enhancement ~0.5% sucrose equivalent) |
| Comparator Or Baseline | Neohesperidin dihydrochalcone (NHDHC): 340 ± 60 times sweeter than sucrose (primary sweetener); lingering aftertaste reported |
| Quantified Difference | Target compound provides synergistic enhancement (+0.5% SE) rather than direct sweetening; NHDHC provides direct sweetness (340×) but with temporal side-taste defects |
| Conditions | R-index sensory panel; compound in water vs. sucrose solutions; NHDHC data from DuBois et al. 1977 sensory evaluation |
Why This Matters
For procurement decisions in sugar-reduction formulations, the compound enables sweetness profile optimization without introducing the lingering aftertaste characteristic of glycosidic dihydrochalcone sweeteners.
- [1] Daniher, A., Wang, Y. (Givaudan S.A.). Flavor Molecules. U.S. Patent Application Publication No. US 2010/0272656 A1, published October 28, 2010. Tables 1–2: isointensity of Compound 13 at 20 ppm = 0.5% sucrose; 7% sucrose + 20 ppm Compound 13 = 8% sucrose (p < 0.05). View Source
- [2] DuBois, G.E., Crosby, G.A., Saffron, P. Nonnutritive sweeteners: taste-structure relationships for some new simple dihydrochalcones. Science, 1977, 195(4276), 397–399. NHDHC 340 ± 60 × sucrose potency. View Source
